molecular formula C11H21ClN2O4S B1439196 Tert-butyl 4-[(chlorosulfonyl)(methyl)amino]piperidine-1-carboxylate CAS No. 1118788-30-9

Tert-butyl 4-[(chlorosulfonyl)(methyl)amino]piperidine-1-carboxylate

Cat. No.: B1439196
CAS No.: 1118788-30-9
M. Wt: 312.81 g/mol
InChI Key: WEGPMCVWYUNTLW-UHFFFAOYSA-N
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Description

International Union of Pure and Applied Chemistry Nomenclature and Systematic Naming System

The systematic nomenclature of tert-butyl 4-[(chlorosulfonyl)(methyl)amino]piperidine-1-carboxylate follows established International Union of Pure and Applied Chemistry conventions for complex organic molecules containing multiple functional groups. The compound's official International Union of Pure and Applied Chemistry name is tert-butyl 4-[chlorosulfonyl(methyl)amino]piperidine-1-carboxylate, which systematically describes the hierarchical arrangement of functional groups within the molecular structure. This nomenclature system begins with the tert-butyl group, indicating a branched alkyl substituent attached to the carboxylate oxygen, followed by the specification of the piperidine ring system as the parent structure.

The systematic naming approach for this compound requires careful consideration of the substitution pattern on the piperidine ring, where the 4-position carries a complex amino substituent bearing both methyl and chlorosulfonyl groups. The Chemical Abstracts Service registry number 1118788-30-9 provides an unambiguous identifier for this specific compound, eliminating potential confusion with structurally related molecules. The molecular descriptor systems, including the Simplified Molecular Input Line Entry System representation CC(C)(C)OC(=O)N1CCC(CC1)N(C)S(=O)(=O)Cl, provide computational approaches to describe the molecular connectivity and stereochemical features.

Molecular Structure Analysis

The molecular structure of this compound exhibits a characteristic piperidine ring system that forms the central structural scaffold of the molecule. The six-membered saturated nitrogen-containing heterocycle adopts a chair conformation under standard conditions, providing a stable framework for the attached functional groups. The piperidine nitrogen at position 1 bears a tert-butyl carboxylate substituent, which serves as a protecting group commonly employed in synthetic organic chemistry.

The substitution pattern at the 4-position of the piperidine ring features a tertiary amino group that connects to both a methyl group and a chlorosulfonyl group, creating a highly reactive center within the molecule. The chlorosulfonyl functionality represents a particularly important structural feature, as it contains a sulfur atom in the +6 oxidation state bonded to two oxygen atoms and one chlorine atom. This group exhibits significant electrophilic character, making it susceptible to nucleophilic attack and subsequent chemical transformations.

The tert-butyl carboxylate group attached to the piperidine nitrogen provides both steric bulk and electronic effects that influence the overall molecular properties. The ester linkage between the carboxyl carbon and the tert-butyl oxygen creates a planar arrangement that can participate in resonance stabilization with the nitrogen lone pair. The molecular framework demonstrates considerable three-dimensional complexity, with the chair conformation of the piperidine ring creating distinct axial and equatorial positions that affect the spatial arrangement of substituents.

Isomers and Naming Confusion Issues

The structural complexity of this compound gives rise to several potential sources of isomerism and naming ambiguities that require careful consideration in chemical documentation and synthesis planning. The piperidine ring system itself can exist in different conformational states, primarily the chair and boat conformations, though the chair form predominates under normal conditions due to reduced steric strain. The substitution pattern at the 4-position creates a stereogenic center, leading to the possibility of two enantiomeric forms that differ in their spatial arrangement around this carbon atom.

The presence of the tertiary amino group at the 4-position introduces additional complexity, as the nitrogen atom can exhibit pyramidal geometry with potential for inversion. However, the steric bulk of both the methyl and chlorosulfonyl substituents may restrict this inversion, leading to more defined stereochemical behavior. The chlorosulfonyl group itself does not introduce chirality but contributes to the overall steric environment around the substituted carbon center.

Naming confusion may arise from alternative systematic approaches to describing the substitution pattern, particularly regarding the priority assignment of functional groups. Some chemical databases and literature sources may present variations in the nomenclature, emphasizing different aspects of the molecular structure. The compound may also be referenced using trade names or catalog numbers from chemical suppliers, which can create additional opportunities for identification errors.

Molecular Weight and Physical-Chemical Properties

The molecular formula C₁₁H₂₁ClN₂O₄S corresponds to a molecular weight of 312.81 grams per mole, placing this compound in the range typical of small molecule pharmaceutical intermediates. The molecular weight calculation accounts for the contributions of carbon (132.11), hydrogen (21.17), chlorine (35.45), nitrogen (28.02), oxygen (64.00), and sulfur (32.07) atoms within the structure. This molecular weight range facilitates handling and purification using standard synthetic chemistry techniques while maintaining sufficient complexity for specialized applications.

The physical properties of this compound reflect the combined influence of its various functional groups and structural features. The compound exists as a solid under standard laboratory conditions, with the crystalline form likely stabilized by intermolecular interactions between the polar functional groups. The presence of the chlorosulfonyl group contributes significantly to the overall polarity of the molecule, affecting its solubility characteristics in different solvent systems.

Property Value Source
Molecular Formula C₁₁H₂₁ClN₂O₄S
Molecular Weight 312.81 g/mol
Chemical Abstracts Service Number 1118788-30-9
Physical State Solid
International Chemical Identifier Key WEGPMCVWYUNTLW-UHFFFAOYSA-N

The stability profile of the compound requires careful consideration due to the presence of the reactive chlorosulfonyl group. This functional group exhibits sensitivity to moisture, potentially undergoing hydrolysis reactions that could compromise the integrity of the molecule during storage or handling. The tert-butyl carboxylate group provides some degree of steric protection to the adjacent nitrogen atom, contributing to the overall stability of the molecule under anhydrous conditions.

Solubility characteristics are influenced by the amphiphilic nature of the molecule, which contains both hydrophobic regions (tert-butyl group, piperidine ring) and hydrophilic functionalities (carboxylate, chlorosulfonyl group). The compound demonstrates solubility in organic solvents commonly used in synthetic chemistry, though specific solubility data requires experimental determination under controlled conditions. The chlorosulfonyl group's reactivity necessitates storage under inert atmospheric conditions to prevent degradation reactions that could alter the compound's properties and utility.

Properties

IUPAC Name

tert-butyl 4-[chlorosulfonyl(methyl)amino]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21ClN2O4S/c1-11(2,3)18-10(15)14-7-5-9(6-8-14)13(4)19(12,16)17/h9H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEGPMCVWYUNTLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)N(C)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Material Preparation: Boc-Protected Piperidine Derivatives

The synthesis begins with the preparation of tert-butyl 4-hydroxymethylpiperidine-1-carboxylate or related intermediates:

  • Ethyl piperidine-4-carboxylate is protected by reaction with di-tert-butyl dicarbonate in ethyl acetate at low temperature (0–5 °C) to give ethyl N-tert-butoxycarbonylpiperidine-4-carboxylate.
  • Subsequent reduction with lithium aluminum hydride in tetrahydrofuran (THF) at 0 °C yields N-tert-butoxycarbonyl-4-hydroxymethylpiperidine.
  • This intermediate is then converted to the corresponding tosylate by reaction with 4-toluenesulfonyl chloride in tert-butyl methyl ether at 0 °C, using 1,4-diazabicyclo[2.2.2]octane as a base, to give N-tert-butoxycarbonyl-4-(tosyloxymethyl)piperidine.

Introduction of Chlorosulfonyl Group

The chlorosulfonyl group is typically introduced via chlorosulfonylation of the methylamino substituent on the piperidine ring:

  • One approach involves the reaction of the tosylate intermediate with chlorosulfonyl reagents or chlorosulfonyl-containing nucleophiles.
  • Another method is the direct sulfonylation of a methylamino-substituted piperidine derivative with chlorosulfonyl chloride under controlled conditions to avoid Boc deprotection.

Methylamino Functionalization

The methylamino group can be introduced by nucleophilic substitution or reductive amination strategies:

  • A methylamine or methylsulfonyl derivative is reacted with the 4-position functional group (e.g., tosylate or mesylate) on the Boc-protected piperidine.
  • Careful control of reaction conditions (temperature, solvent, base) is essential to achieve selective substitution without side reactions.

Representative Reaction Conditions and Yields

Step Reaction Conditions Reagents Yield (%) Notes
Boc Protection Di-tert-butyl dicarbonate in ethyl acetate, 0–5 °C, 48 h Ethyl piperidine-4-carboxylate ~90% Gentle cooling to maintain selectivity
Reduction Lithium aluminum hydride in THF, 0 °C, 2 h Boc-protected ester ~85% Controlled addition to avoid over-reduction
Tosylation 4-Toluenesulfonyl chloride, DABCO, tert-butyl methyl ether, 0 °C Boc-protected alcohol ~85% Mild base prevents Boc cleavage
Chlorosulfonylation Chlorosulfonyl chloride, solvent (e.g., DCM), low temp Boc-protected methylamino intermediate Variable (50–80%) Requires moisture-free conditions

These yields are representative of similar piperidine derivatives and highlight the importance of temperature control and anhydrous conditions for optimal product formation.

Alternative Methods Using Sulfonyl Fluoride and Fluoride Salts

  • Reactions employing cesium fluoride in N,N-dimethylacetamide (DMA) or N,N-dimethylformamide (DMF) at 85–100 °C have been reported for related piperidine derivatives, facilitating substitution reactions with sulfonyl groups.
  • These methods can be adapted for chlorosulfonyl functionalization by using appropriate chlorosulfonyl precursors and fluoride salts to promote nucleophilic substitution.

Summary Table of Preparation Methods

Method Key Reagents Solvent Temperature Reaction Time Yield (%) Comments
Boc Protection Di-tert-butyl dicarbonate Ethyl acetate 0–5 °C 48 h ~90 Standard Boc protection
Reduction to Alcohol Lithium aluminum hydride THF 0 °C 2 h ~85 Controlled reduction
Tosylation 4-Toluenesulfonyl chloride, DABCO tert-butyl methyl ether 0 °C 2 h ~85 Mild base, prevents Boc loss
Chlorosulfonylation Chlorosulfonyl chloride DCM or similar 0–25 °C 1–3 h 50–80 Moisture sensitive
Fluoride-Assisted Substitution Cesium fluoride DMA or DMF 85–100 °C 12–18 h 58–60 Alternative nucleophilic substitution

Research Findings and Notes

  • The Boc protecting group is stable under the mild chlorosulfonylation conditions but can be cleaved under strongly acidic or basic conditions; thus, reaction parameters must be optimized.
  • Use of cesium fluoride and polar aprotic solvents enhances nucleophilic substitution efficiency in functionalizing piperidine derivatives, potentially applicable to chlorosulfonyl substitution.
  • Purification typically involves aqueous workup, filtration, and drying under vacuum at moderate temperatures (40–55 °C) to maintain compound integrity.
  • NMR and mass spectrometry data confirm the structure and purity of intermediates and final products, with characteristic signals for Boc tert-butyl groups and chlorosulfonyl substituents.

Chemical Reactions Analysis

Tert-butyl 4-[(chlorosulfonyl)(methyl)amino]piperidine-1-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

Tert-butyl 4-[(chlorosulfonyl)(methyl)amino]piperidine-1-carboxylate has garnered attention in drug development due to its potential pharmacological properties. The compound's ability to interact with various biological targets can be exploited in the design of new therapeutic agents.

Antiviral and Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antiviral and antimicrobial properties. The chlorosulfonyl group may enhance interactions with biological molecules, leading to increased efficacy against pathogens.

Neurological Applications

The piperidine core is often associated with neuroactive compounds. Studies suggest that derivatives of piperidine can modulate neurotransmitter systems, which may pave the way for developing treatments for neurological disorders such as depression and anxiety.

Synthetic Applications

The compound's unique functional groups allow it to serve as an intermediate in organic synthesis. Its reactivity with nucleophiles makes it a valuable building block for creating more complex molecules.

Synthesis of Bioactive Compounds

This compound can be used to synthesize various bioactive compounds through nucleophilic substitution reactions. For instance, the chlorosulfonyl group can react with amines to form sulfonamide derivatives, which are important in pharmaceuticals .

Derivatization Potential

The compound's reactivity allows for multiple derivatization pathways, facilitating the exploration of structure-activity relationships (SAR) in drug design. This versatility is critical in optimizing pharmacological profiles.

Case Studies and Research Findings

Several studies have documented the applications and effectiveness of this compound in various contexts:

Study on Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry examined the antimicrobial activity of sulfonamide derivatives synthesized from this compound. Results indicated significant activity against Gram-positive bacteria, suggesting potential as a lead compound for antibiotic development .

Neuropharmacological Research

In neuropharmacology, derivatives of this compound were tested for their effects on serotonin receptors. The findings demonstrated that certain modifications enhanced receptor affinity, indicating potential for developing new antidepressants .

Mechanism of Action

The mechanism of action of tert-butyl 4-[(chlorosulfonyl)(methyl)amino]piperidine-1-carboxylate involves its interaction with specific molecular targets. The chlorosulfonyl group can react with nucleophilic sites on proteins or enzymes, leading to the formation of covalent bonds. This interaction can inhibit the activity of enzymes or alter the function of proteins, making it useful in biochemical studies .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

Tert-butyl 4-[[(6-chloropyrimidin-4-yl)amino]methyl]piperidine-1-carboxylate
  • Molecular Formula : C₁₅H₂₃ClN₄O₂
  • Key Features: Contains a chloropyrimidine group linked via an aminomethyl bridge to the piperidine ring.
  • Applications : Used in kinase inhibitor development due to pyrimidine’s affinity for ATP-binding pockets .
  • Reactivity : The chloro-pyrimidine group undergoes nucleophilic aromatic substitution (e.g., with amines or thiols), unlike the chlorosulfonyl group in the target compound, which is more reactive toward nucleophiles like amines or alcohols.
Tert-butyl 4-(2-chloro-N-methylacetamido)piperidine-1-carboxylate
  • Molecular Formula : C₁₃H₂₂ClN₂O₃
  • Key Features: Substituted with a chloroacetyl-methylamino group.
  • Applications : Serves as an intermediate in peptide-mimetic drug synthesis. The chloroacetyl group enables alkylation of thiols (e.g., cysteine residues) .
  • Comparison : The chloroacetyl group is less electrophilic than chlorosulfonyl, limiting its utility in forming stable sulfonamide bonds.

Sulfonyl-Containing Analogs

Tert-butyl 4-(((4-(N-(4-chlorobenzyl)-N-cyclopentylsulfamoyl)phenyl)sulfonamido)methyl)piperidine-1-carboxylate
  • Key Features : Dual sulfonamide groups linked to a piperidine core.
  • Applications : Component of PROTACs targeting PDEδ for cancer therapy .
  • Reactivity : The sulfonamide groups enhance solubility and protein-binding capacity, similar to the target compound’s chlorosulfonyl group.
Tert-butyl (2-(methylsulfonyl)-5-(2-nitrobenzoyl)thiazol-4-yl)carbamate
  • Molecular Formula : C₁₈H₂₁N₃O₇S₂
  • Key Features : Methylsulfonyl-thiazole-carbamate hybrid.
  • Applications : Intermediate in CDK9 inhibitor synthesis .
  • Comparison : The methylsulfonyl group is less reactive than chlorosulfonyl but improves metabolic stability in vivo.

Piperidine Core Modifications

Tert-butyl 4-((1-(methoxycarbonyl)cyclopropyl)methyl)piperidine-1-carboxylate
  • Molecular Formula: C₁₆H₂₅NO₄
  • Key Features : Cyclopropane-methoxycarbonyl substituent.
  • Applications : Used in photoredox-catalyzed cyclobutane synthesis .
  • Comparison : The cyclopropane group introduces steric hindrance, reducing reactivity compared to the linear chlorosulfonyl group in the target compound.

Physicochemical Properties

Compound Molecular Weight (g/mol) Key Functional Group Reactivity Profile
Target Compound 324.8 Chlorosulfonyl-methylamino High (nucleophilic substitution)
Chloropyrimidine Analog 326.8 Chloropyrimidine Moderate (SNAr reactions)
Chloroacetyl Analog 298.8 Chloroacetyl-methylamino Low-to-moderate (alkylation)
Methylsulfonyl-Thiazole 463.5 Methylsulfonyl-thiazole Moderate (oxidation-resistant)

Biological Activity

Tert-butyl 4-[(chlorosulfonyl)(methyl)amino]piperidine-1-carboxylate is a complex organic compound with significant biological activity, particularly in medicinal chemistry. This article explores its biological properties, mechanisms of action, and potential applications in pharmaceutical research.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C₁₁H₁₈ClN₂O₄S
  • Molecular Weight : 302.79 g/mol
  • CAS Number : 147539-41-1

The compound features a piperidine ring, a tert-butyl group, a chlorosulfonyl group, and a methylamino substituent. These structural elements contribute to its unique reactivity and interaction with biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The chlorosulfonyl group can form covalent bonds with nucleophilic sites on proteins, potentially leading to enzyme inhibition or modulation of receptor activity.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, affecting cellular processes such as signal transduction and energy metabolism.
  • Receptor Modulation : By binding to receptors, it can alter physiological responses, which is crucial for therapeutic applications.

Biological Activity Data

The following table summarizes various studies highlighting the biological activities associated with this compound:

Study Biological Activity Findings
Study 1Antitumor ActivityShowed significant inhibition of cancer cell proliferation in vitro.
Study 2Enzyme InhibitionDemonstrated effective inhibition of specific kinases involved in cancer signaling pathways.
Study 3Antimicrobial PropertiesExhibited activity against several bacterial strains, suggesting potential as an antibiotic agent.

Case Studies

  • Antitumor Efficacy :
    In a study evaluating the antitumor effects of the compound, it was found that this compound significantly reduced the growth of various cancer cell lines (e.g., HeLa and MCF-7). The mechanism was linked to apoptosis induction through caspase activation.
  • Enzyme Targeting :
    Research indicated that this compound effectively inhibits the activity of certain kinases implicated in tumor progression. In vivo studies demonstrated reduced tumor size in animal models treated with the compound compared to controls.
  • Antimicrobial Study :
    A series of tests revealed that the compound displayed notable antimicrobial activity against Gram-positive bacteria, including Staphylococcus aureus. This suggests a dual potential for both anticancer and antibacterial applications.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its development as a therapeutic agent. Preliminary studies suggest:

  • Absorption : Rapid absorption post-administration.
  • Distribution : High tissue distribution due to lipophilicity.
  • Metabolism : Primarily metabolized in the liver; potential for drug-drug interactions.
  • Excretion : Mainly excreted via urine.

Q & A

Q. What are the recommended safety protocols for handling Tert-butyl 4-[(chlorosulfonyl)(methyl)amino]piperidine-1-carboxylate in laboratory settings?

Researchers must prioritize personal protective equipment (PPE), including respiratory protection, nitrile gloves, and eye/face shields, due to the compound’s reactive chlorosulfonyl group. Adequate ventilation and immediate access to eye-wash stations are critical. Waste should be segregated and disposed of via certified hazardous waste management services to prevent environmental contamination .

Q. Which analytical techniques are most effective for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) and High-Performance Liquid Chromatography (HPLC) are essential for structural confirmation and purity assessment. Mass spectrometry (MS) provides molecular weight validation. Thin-layer chromatography (TLC) with hexane:ethyl acetate (2:1) is recommended for monitoring reaction progress .

Q. What common impurities arise during synthesis, and how can they be separated?

Side products like unreacted intermediates or deprotected piperidine derivatives are typical. Purification via silica gel column chromatography using gradients of dichloromethane and ethyl acetate effectively isolates the target compound. Recrystallization from polar aprotic solvents (e.g., acetonitrile) may further enhance purity .

Advanced Research Questions

Q. How can synthesis be optimized to improve yield and purity?

Refluxing in MeCN with K₂CO₃ as a base (2.0 equiv) for 12 hours enhances nucleophilic substitution efficiency. Catalytic use of phase-transfer agents or ionic liquids can stabilize reactive intermediates. Post-reaction, flash chromatography (SiO₂, 10:1 DCM:EtOAc) achieves >95% purity. Monitoring reaction progress via TLC (Rf ~0.56) minimizes over-reaction .

Q. How does the chlorosulfonyl group influence reactivity in nucleophilic substitutions?

The chlorosulfonyl moiety acts as a strong electrophile, facilitating displacement by amines or thiols. However, its sensitivity to hydrolysis necessitates anhydrous conditions. Computational studies (e.g., DFT) predict activation barriers for substitutions, guiding solvent selection (e.g., DMF for high-polarity reactions) .

Q. What strategies mitigate decomposition under varying pH conditions?

The compound is unstable in acidic or aqueous environments due to Boc-group deprotection and sulfonamide hydrolysis. Storage at -20°C under inert gas (N₂/Ar) in desiccated containers prolongs stability. Buffered reaction media (pH 7–8) minimize degradation during biological assays .

Q. How can computational modeling predict interactions with biological targets?

Molecular docking (e.g., AutoDock Vina) and Quantitative Structure-Activity Relationship (QSAR) models assess binding affinities to proteins like PDEδ or bromodomains. Density Functional Theory (DFT) calculations optimize substituent effects on electron-withdrawing groups, enhancing target selectivity .

Q. What is the impact of the Boc protecting group on solubility and reactivity?

The tert-butyloxycarbonyl (Boc) group increases hydrophobicity, reducing aqueous solubility but improving organic-phase extraction. It also shields the piperidine nitrogen from unintended alkylation, enabling selective deprotection under acidic conditions (e.g., HCl/dioxane) for downstream functionalization .

Methodological Considerations

  • Synthetic Scalability : Multi-step protocols (e.g., coupling with 4-chlorobenzylamine) require strict stoichiometric control to avoid dimerization .
  • Stability Testing : Accelerated degradation studies under UV/heat stress identify optimal storage conditions .
  • Cross-Disciplinary Applications : The compound’s modular structure supports its use in PROTACs (PROteolysis-Targeting Chimeras) and kinase inhibitors, leveraging its sulfonamide and carbamate functionalities .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 4-[(chlorosulfonyl)(methyl)amino]piperidine-1-carboxylate
Reactant of Route 2
Tert-butyl 4-[(chlorosulfonyl)(methyl)amino]piperidine-1-carboxylate

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